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Compound of Interest

Compound Name: 4-Amino-5-methylpicolinonitrile
Cat. No.: B15072551
Get Quote
\ J

Target Molecule: 4-Amino-5-methylpicolinonitrile (CAS: 1350475-45-2 / 98139-15-2 analog)
Primary Application: Critical scaffold for Type I/l kinase inhibitors. The Challenge: Synthesis
often involves nucleophilic aromatic substitution (SNAr) or N-oxide rearrangements that yield
thermodynamic and kinetic mixtures of regioisomers (specifically 3-methyl, 5-methyl, and 6-
methyl variants).

Structural Landscape & Isomer Definition

Differentiation relies on the specific substitution pattern on the pyridine ring. The relative
positions of the cyano (-CN), amino (-NHz2), and methyl (-CHs) groups dictate unique
spectroscopic signatures.
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Structure Key Proton Expected 1H NMR
Compound .. . .
Description Relationship Pattern
Two Singlets (J =0
Target (5-Me) 2-CN, 4-NHz, 5-Me H3 & H6 (Para) H2)
z
Two Doublets (J = 5-8
Isomer A (3-Me) 2-CN, 3-Me, 4-NH:z H5 & H6 (Ortho) Ho)
z
Two Doublets (J = 1-2
Isomer B (6-Me) 2-CN, 4-NHz, 6-Me H3 & H5 (Meta)

Hz)

Analytical Strategy: The NMR Decision Matrix

The most definitive method for structural assignment is 1H NMR combined with NOE (Nuclear
Overhauser Effect) experiments. Mass spectrometry (MS) is often insufficient due to identical
molecular weights (MW 133.15) and similar fragmentation pathways.

A. 1H NMR Spectroscopy (Coupling Analysis)

The "Gold Standard" for immediate differentiation is the coupling constant (

) between the remaining ring protons.

o Target (5-Methyl): The protons are located at positions 3 and 6. In a pyridine ring, para-

coupling (
) is negligible.
o Observation: You will see two distinct singlets in the aromatic region (typically
6.5-8.5 ppm).
¢ Isomer A (3-Methyl): The protons are at positions 5 and 6. Ortho-coupling (
) in pyridines is strong.
o Observation: You will see two doublets with a coupling constant of

Hz.
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e Isomer B (6-Methyl): The protons are at positions 3 and 5. Meta-coupling (

) is weak but observable.

o Observation: You will see two doublets (or broad singlets) with a fine coupling of

Hz.

B. NOE /| ROESY Correlation (Spatial Verification)

When peaks are broadened or coupling is ambiguous, NOE correlations provide spatial proof.
e Target (5-Me):
o lIrradiate Methyl (

~2.1 ppm)
Strong NOE to H6 (ortho to methyl) and NH=.

o Crucial Check: The H6 proton is usually the most deshielded singlet (closest to ring
Nitrogen).

e Isomer A (3-Me):
o Irradiate Methyl

Strong NOE to NH..

o Crucial Check:NO NOE to any aromatic ring proton (H5 and H6 are too far).
e Isomer B (6-Me):
o lIrradiate Methyl

Strong NOE to H5.

Visualization: Analytical Workflow
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The following decision tree outlines the logical flow for assigning the correct structure using
standard 1H NMR data.

Analyze 1H NMR Aromatic Region
(Two Protons)

Check Splitting Pattern (J-Coupling)

Large Splitting |Fine Splitting No Splitting

Two Fine Doublets/Singlets Two Sharp Singlets
(J=1-2Hz) (J~0Hz)

Two Doublets
(J =5-8 Hz)

Isomer: 4-Amino-6-methy! Confirmatory NOE:
(Protons at H3, H5) Irradiate Methyl Group

NOE to Aromatic Proton?

No (Only to NH2) |Yes (to H6)

Isomer: 4-Amino-3-methyl TARGET: 4-Amino-5-methyl

(Protons at H5, H6) (Protons at H3, H6)

Click to download full resolution via product page

Caption: Decision logic for differentiating aminomethylpicolinonitrile isomers via 1H NMR
coupling constants.

Experimental Protocols
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Protocol A: High-Resolution 1H NMR Acquisition

To ensure resolution of fine meta-couplings.

o Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-ds. (CDCIs may cause peak
overlapping of NHz and aromatic protons; DMSO separates them well).

e Instrument: Minimum 400 MHz (500+ MHz preferred).

e Parameters:

[¢]

Pulse angle: 30°.

[¢]

Relaxation delay (D1): = 1.0 second (ensure full relaxation for integration).

[e]

Scans: 16-64.[1]

o

Temperature: 298 K.

e Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise, but do not
over-smooth, which might obscure fine splitting.

Protocol B: HPLC Separation (Reverse Phase)

For quantitative purity assessment.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

» Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm and 280 nm.

o Expected Elution Order:
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[e]

4-Amino-pyridin-2-ol derivatives (Impurities, very polar, elute early).

(¢]

Isomer (6-Me): Typically elutes earlier due to steric shielding of the ring nitrogen.

[¢]

Target (5-Me): Intermediate retention.

[¢]

Isomer (3-Me): Often elutes later due to the steric crowding of the nitrile, affecting
solvation.

Summary of Spectroscopic Data

4-Amino-5- 4-Amino-3-

Feature L o
methylpicolinonitrile (Target)  methylpicolinonitrile
Doublets (Ortho,
H-H Coupling Singlets (Para)
Hz)
Methyl Shift 2.1-2.3 ppm 2.2-2.4 ppm
Me
Me
NOE Signal NH:2 (Strong); No Me
H6 (Strong)
Ar-H
Methyl carbon ~18-20 ppm
Carbon NMR Methyl carbon ~16 ppm
(ortho to CN)
References

o General Pyridine Coupling Constants

o Castellano, S., et al. "Analysis of the NMR Spectrum of Pyridine."[2] Journal of Chemical
Physics, 1967.[2] Link

o Note: Establishes (ortho) = 5.5 Hz, (meta) = 1.9 Hz, (para) = 0.9 Hz.

o Synthesis & Regioselectivity
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o Zhang, M.X., et al. "Trimerization of 4-Amino-3,5-dinitropyrazole."[3] OSTI, 2018.
(Discusses nucleophilic substitution patterns in similar nitrogen heterocycles). Link

+ NMR Shift Data (Analogous Structures)

o ChemicalBook Spectrum Database: 4-Aminopicolinonitrile.[4] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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